Cas no 5925-68-8 (Benzenecarbothioicacid, S-methyl ester)

Benzenecarbothioicacid, S-methyl ester structure
5925-68-8 structure
Product Name:Benzenecarbothioicacid, S-methyl ester
CAS No:5925-68-8
MF:C8H8OS
MW:152.213521003723
CID:369748
Update Time:2025-04-19

Benzenecarbothioicacid, S-methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioicacid, S-methyl ester
    • (S)-methyl thiobenzoate
    • S-methyl benzenecarbothioate
    • EINECS 227-656-2
    • methyl phenyl-methanethionate
    • phenyl thioacetate
    • S-Ethyl benzothioate
    • S-methyl benzothioate
    • Thiobenzoesaeure-S-methylester
    • thiobenzoic acid S-methyl ester
    • Thiolbenzoesaeure-methylester
    • Inchi: 1S/C8H8OS/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
    • InChI Key: RQVWTMCUTHKGCM-UHFFFAOYSA-N
    • SMILES: CSC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 152.03000
  • Monoisotopic Mass: 152.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4A^2

Experimental Properties

  • Density: 1.128
  • Boiling Point: 216.8°C at 760 mmHg
  • Flash Point: 83.2°C
  • Refractive Index: 1.57
  • PSA: 41.32000
  • LogP: 2.00850
  • FEMA: 3857 | S-METHYL BENZOTHIOATE

Benzenecarbothioicacid, S-methyl ester Pricemore >>

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